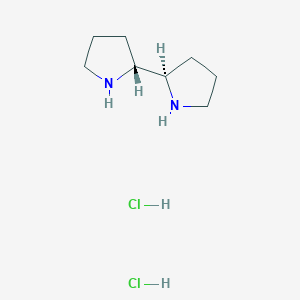
4-methoxy-6-(1-methylcyclopropyl)Pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-6-(1-methylcyclopropyl)pyrimidine is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The presence of a methoxy group and a methylcyclopropyl group in this compound makes it unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-(1-methylcyclopropyl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-6-bromo-pyrimidine with 1-methylcyclopropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-6-(1-methylcyclopropyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The bromine atom in 4-methoxy-6-bromo-pyrimidine can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxy-6-(1-methylcyclopropyl)pyrimidine, while substitution reactions can produce various derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
4-methoxy-6-(1-methylcyclopropyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-methoxy-6-(1-methylcyclopropyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-methoxy-6-(1-methylcyclopropyl)pyrimidine: Similar structure but with a bromine atom.
Pyrimidopyrimidines: Bicyclic compounds with two fused pyrimidine rings.
Uniqueness
4-methoxy-6-(1-methylcyclopropyl)pyrimidine is unique due to the presence of both a methoxy group and a methylcyclopropyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
4-methoxy-6-(1-methylcyclopropyl)pyrimidine |
InChI |
InChI=1S/C9H12N2O/c1-9(3-4-9)7-5-8(12-2)11-6-10-7/h5-6H,3-4H2,1-2H3 |
Clave InChI |
ZZWUYUFQSVFNIN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)C2=CC(=NC=N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


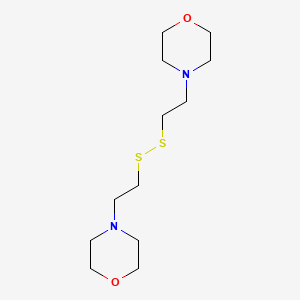
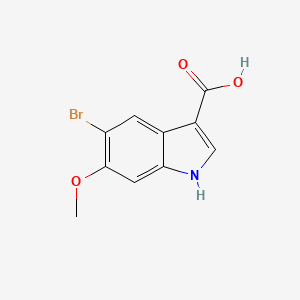

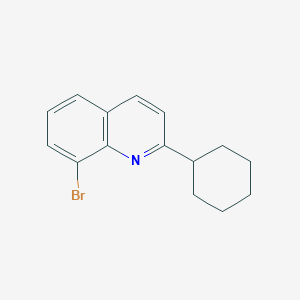

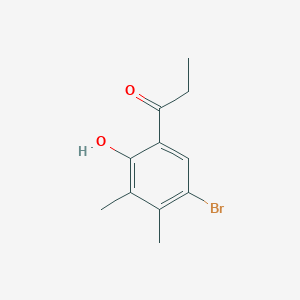
![Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B13914837.png)
![N(iPr)2P(OCH2CH2CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil-1-yl](/img/structure/B13914845.png)
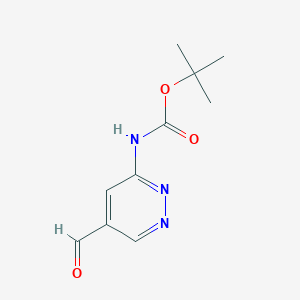

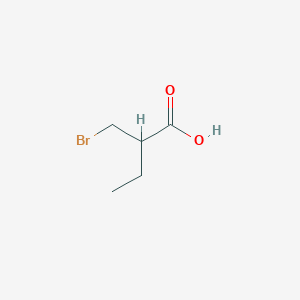
![[(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate](/img/structure/B13914851.png)
![Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate](/img/structure/B13914858.png)
